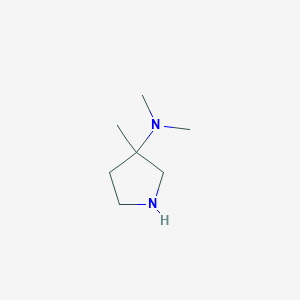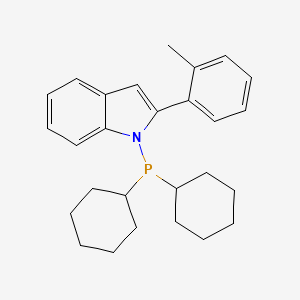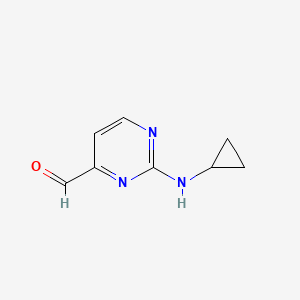
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that can be synthesized using different methods.
Aplicaciones Científicas De Investigación
1. Optical Sensing Structures
A study describes the creation of novel optical sensing structures using lanthanide coordination. This involves assembling a polymeric-based ternary europium (III) complex system for luminescent signal transduction. The application is in the fabrication of nanosensors demonstrating rapid response times (Li et al., 2019).
2. Synthesis of Heterocyclic Compounds
Research on synthesizing heterocyclic compounds, including pyrrolidine derivatives, has been conducted. These compounds have applications in antibacterial and antifungal activities, showing promise in the medical field (Patel & Patel, 2015).
3. Divergent and Solvent-Dependent Reactions
A study explores the divergent synthesis of various compounds starting from a related pyrrolidine derivative. This research provides insights into the mechanisms of reactions, crucial for developing new synthetic methods in organic chemistry (Rossi et al., 2007).
4. Water Oxidation Catalysts
Research on Ru complexes, related to pyrrolidine derivatives, focuses on their application in water oxidation. These complexes exhibit potential in environmental applications like oxygen evolution from water (Zong & Thummel, 2005).
5. Crystal Structure Analysis
A study in crystallography examines the structure of a pyrrolidine derivative, contributing to a deeper understanding of molecular conformations and interactions. This is vital in the design of new materials and drugs (Yuan et al., 2010).
6. Influenza Neuraminidase Inhibitors
A study details the synthesis of pyrrolidine derivatives as potent inhibitors of influenza neuraminidase. This research is significant in the development of antiviral drugs (Wang et al., 2001).
7. Coordination Polymers for Sensing Applications
Research on Ni(II) coordination polymers, incorporating a naphthalene-amide ligand, focuses on their applications in sensing volatile organic compounds and metal ions. This has implications in environmental monitoring and pollutant detection (Zhao et al., 2020).
8. Asymmetric Synthesis of Trans-Piperidinedicarboxylic Acid
A study on the asymmetric synthesis of trans-piperidinedicarboxylic acid derivatives, related to pyrrolidine, highlights applications in the synthesis of biologically active compounds (Xue et al., 2002).
Propiedades
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLHWJLBGXTNJN-SJORKVTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718508 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid | |
CAS RN |
959577-47-0 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3030736.png)








